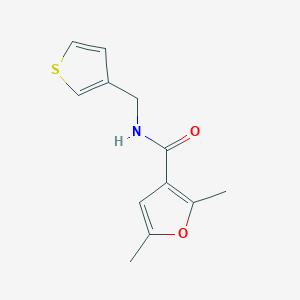

2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

描述

2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their aromatic properties and are commonly found in various biologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and material science.

属性

IUPAC Name |

2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c1-8-5-11(9(2)15-8)12(14)13-6-10-3-4-16-7-10/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQSZZHIQVEGRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=CSC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.

Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Coupling of Furan and Thiophene Rings: The final step involves coupling the furan and thiophene rings through an amide bond formation, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

化学反应分析

Types of Reactions

2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2O2

Reduction: Pd/C, H2 gas

Substitution: Br2, HNO3, AlCl3

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Reduced furan or thiophene derivatives

Substitution: Brominated or nitrated derivatives

科学研究应用

Scientific Research Applications of 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide

2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a heterocyclic compound featuring furan and thiophene rings, which are known for their aromatic properties and prevalence in biologically active molecules. Its unique structure makes it a subject of interest across medicinal chemistry, material science, and various scientific research applications.

Applications Overview

- Chemistry: It serves as a building block in synthesizing more complex heterocyclic compounds.

- Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.

- Medicine: It is explored as a potential drug candidate because of its unique structure and biological activity.

- Industry: It is utilized in developing organic semiconductors and other advanced materials.

Chemical Properties and Reactions

2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide can undergo several chemical reactions, including oxidation, reduction, and substitution.

- Oxidation: Common oxidizing agents include KMnO4, CrO3, and H2O2. Major products of oxidation are sulfoxides and sulfones.

- Reduction: Reduction can be achieved using Pd/C and H2 gas, leading to reduced furan or thiophene derivatives.

- Substitution: Substitution reactions can be performed using Br2, HNO3, and AlCl3, resulting in brominated or nitrated derivatives.

The mechanism of action of 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.

Other Furan and Thiophene Derivatives

作用机制

The mechanism of action of 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways:

相似化合物的比较

Similar Compounds

2,5-dimethyl-N-(thiophen-2-ylmethyl)furan-3-carboxamide: Similar structure but with the thiophene ring attached at a different position.

2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is unique due to its specific arrangement of the furan and thiophene rings, which may confer distinct biological activities and chemical properties compared to its analogs .

生物活性

2,5-Dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on recent studies.

Synthesis

The synthesis of 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide typically involves multi-step reactions. Key steps include:

- Formation of the Furan Ring : Achieved through the Paal-Knorr synthesis, involving cyclization of 1,4-dicarbonyl compounds.

- Thiophene Ring Formation : Often synthesized via the Gewald reaction, which involves a condensation reaction between sulfur and α-methylene carbonyl compounds.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial activities. For instance, related furan derivatives have demonstrated broad-spectrum antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus .

| Compound | Target Organism | Activity |

|---|---|---|

| 2,5-Dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide | E. coli | Significant |

| 2,5-Dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide | S. aureus | Significant |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines. For example, a study found that related compounds showed IC50 values indicating effective inhibition of tumor growth in various cancer models .

| Study | Cell Line | IC50 Value (µM) |

|---|---|---|

| Yongshi et al. (2017) | MCF7 (breast cancer) | 25.72 ± 3.95 |

| Ribeiro Morais et al. (2023) | U87 (glioblastoma) | 45.2 ± 13.0 |

The precise mechanism of action for 2,5-dimethyl-N-(thiophen-3-ylmethyl)furan-3-carboxamide remains largely unknown; however, it is hypothesized to interact with multiple biological targets and pathways:

- Inflammation Pathways : Similar compounds have been shown to modulate inflammatory responses.

- Viral Replication : Derivatives have demonstrated potential as antiviral agents against influenza viruses .

- Tumor Growth Modulation : The compound may affect pathways involved in cell proliferation and apoptosis.

Case Study 1: Antiviral Activity

A study assessed the antiviral efficacy of furan derivatives against the H5N1 influenza virus, revealing that certain modifications enhanced their inhibitory effects .

Case Study 2: Anticancer Efficacy

In vivo experiments indicated that treatment with related furan derivatives significantly suppressed tumor growth in mice models, suggesting a promising avenue for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。